molecular formula C14H21NO4S2 B13365612 N-[(4-isopropylphenyl)sulfonyl](methyl)homocysteine

N-[(4-isopropylphenyl)sulfonyl](methyl)homocysteine

Cat. No.: B13365612
M. Wt: 331.5 g/mol
InChI Key: OCJXGOIZYLVVRW-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)sulfonylhomocysteine is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a homocysteine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)sulfonylhomocysteine typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with methyl homocysteine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-(4-isopropylphenyl)sulfonylhomocysteine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)sulfonylhomocysteine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiols or sulfides.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Thiols or sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-isopropylphenyl)sulfonylhomocysteine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)sulfonylhomocysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound may participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isopropylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
  • N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Uniqueness

N-(4-isopropylphenyl)sulfonylhomocysteine is unique due to its specific structural features, such as the combination of a sulfonyl group and a homocysteine backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H21NO4S2

Molecular Weight

331.5 g/mol

IUPAC Name

4-methylsulfanyl-2-[(4-propan-2-ylphenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C14H21NO4S2/c1-10(2)11-4-6-12(7-5-11)21(18,19)15-13(14(16)17)8-9-20-3/h4-7,10,13,15H,8-9H2,1-3H3,(H,16,17)

InChI Key

OCJXGOIZYLVVRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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